molecular formula C14H18BrNO4 B13342642 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B13342642
M. Wt: 344.20 g/mol
InChI Key: CCSZLXZGYRSBKK-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl-protected amino group. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Moiety: This can be achieved through various methods, such as the reaction of the protected amine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the carbonyl group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound might be used to study the effects of brominated phenyl groups on biological systems.

Medicine

Pharmaceutical research could explore the potential of this compound as a drug candidate or as a building block for drug synthesis.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action for 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid would depend on its specific application. Generally, the bromophenyl group might interact with biological targets through halogen bonding, while the protected amino group could be deprotected to reveal a reactive amine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 2-(2-Fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • 2-(2-Iodophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Uniqueness

The presence of the bromine atom in 2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions and stability.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-7-5-6-8-10(9)15/h5-8H,1-4H3,(H,16,19)(H,17,18)

InChI Key

CCSZLXZGYRSBKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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